3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone CAS 220000-87-3 properties
3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone CAS 220000-87-3 properties
As a Senior Application Scientist, I frequently encounter nomenclature discrepancies in chemical databases and literature. It is critical to establish precise chemical identity before designing synthetic workflows or analytical protocols.
The inquiry references the name "3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone" alongside the CAS Registry Number 220000-87-3 . However, rigorous cross-referencing of chemical databases confirms that CAS 220000-87-3 universally corresponds to 4-Chloro-N-methylpicolinamide (also known as N-Methyl-4-chloropyridine-2-carboxamide)[1]. To maintain scientific integrity and provide actionable, field-proven insights, this whitepaper focuses exclusively on the verified identity of CAS 220000-87-3. This compound is a highly valuable pharmaceutical intermediate, serving as the structural backbone for blockbuster multikinase inhibitors such as Sorafenib and Regorafenib[1][2].
Physicochemical Properties
Understanding the baseline properties of 4-Chloro-N-methylpicolinamide (CAS 220000-87-3) is essential for optimizing reaction conditions, particularly in nucleophilic aromatic substitution (SNAr) reactions where solvent compatibility and thermal stability are paramount.
| Property | Value |
| CAS Number | 220000-87-3 |
| Chemical Name | 4-Chloro-N-methylpicolinamide |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.60 g/mol |
| Melting Point | 41 °C – 47 °C |
| Boiling Point | 317.8 °C (Predicted) |
| Density | 1.264 g/cm³ |
| Appearance | White to pale-yellow solid/powder |
Data synthesized from authoritative chemical registries and safety data sheets[3][4].
Mechanistic Role in Oncology Drug Development
CAS 220000-87-3 is not a biologically active Active Pharmaceutical Ingredient (API) on its own. Rather, it is the critical electrophilic building block used to synthesize the diaryl ether linkage in Sorafenib and Regorafenib[2][5]. Once synthesized, these APIs act as potent multikinase inhibitors. They primarily target the RAF/MEK/ERK signaling pathway and Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR, thereby halting tumor proliferation and angiogenesis[5][6].
Fig 1. RAF/MEK/ERK and RTK signaling pathways inhibited by APIs derived from CAS 220000-87-3.
Synthetic Methodologies & Workflows
The transformation of CAS 220000-87-3 into a functional API requires a highly controlled nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the chlorine atom at the 4-position, making it susceptible to displacement by a nucleophile (such as a phenoxide ion)[2][7].
Fig 2. Step-by-step synthetic workflow of Sorafenib utilizing CAS 220000-87-3.
Self-Validating Protocol: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide
Objective: High-yield etherification of CAS 220000-87-3 to form the Sorafenib intermediate. Causality & Design: We utilize a polar aprotic solvent (DMF) to solvate the potassium cation, leaving the phenoxide anion highly "naked" and reactive. Potassium tert-butoxide (KOtBu) is selected over weaker bases because its bulky, non-nucleophilic nature efficiently deprotonates the phenol of 4-aminophenol without competing for the electrophilic center on the pyridine ring[2][5].
Step-by-Step Methodology:
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Reagent Charging: In a dry, inert-gas purged reactor, dissolve 1.0 equivalent of 4-aminophenol in anhydrous DMF.
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Deprotonation: Slowly add 1.1 equivalents of KOtBu at 0–5 °C.
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Self-Validation Check: The solution will undergo a distinct color change (typically darkening to a deep brown), indicating the successful formation of the phenoxide ion.
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Electrophile Addition: Introduce 1.0 equivalent of 4-Chloro-N-methylpicolinamide (CAS 220000-87-3) to the reaction mixture[5].
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Thermal Activation: Elevate the temperature to 80–85 °C and maintain for 4.5 to 6 hours to drive the SNAr reaction to completion[2][5].
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In-Process Control (IPC): Sample the mixture and analyze via HPLC.
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Self-Validation Check: The reaction is deemed complete when the peak corresponding to CAS 220000-87-3 represents <1% relative area. If >1%, extend heating by 1 hour and re-sample.
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Quenching & Isolation: Cool the mixture to room temperature and quench with ice-water. The intermediate product precipitates as a solid. Filter, wash with cold water to remove residual DMF, and dry under vacuum[6].
Safety, Handling, and Storage
According to standardized Safety Data Sheets (SDS), CAS 220000-87-3 presents specific occupational hazards that require strict engineering controls.
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Hazard Classifications: Classified under GHS as causing skin irritation (Category 2, H315) and serious eye irritation (Category 2, H319)[8].
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Handling: Operations must be conducted within a certified fume hood to prevent the inhalation of dust or aerosols. Standard PPE, including nitrile gloves, a lab coat, and tightly fitting safety goggles, is mandatory[3].
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Storage: To prevent hydrolytic degradation of the amide bond, the compound must be stored in a tightly sealed container, kept in a dark, dry place at room temperature[9]. It is incompatible with strong oxidizing agents[3].
References
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Title: 4-Chloro-N-methylpicolinamide | 220000-87-3 - ChemicalBook | Source: chemicalbook.com | URL: 1
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Title: SAFETY DATA SHEET - Fisher Scientific: 220000-87-3 | Source: fishersci.com | URL: 3
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Title: 4-Chloro-N-methylpicolinamide SDS, 220000-87-3 Safety Data Sheets | Source: echemi.com | URL: 8
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Title: 4-Chloro-N-methylpicolinamide | 220000-87-3 - Sigma-Aldrich | Source: sigmaaldrich.com | URL: Link
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Title: 4-Chloro-N-methylpicolinamide, CAS No. 220000-87-3 - iChemical | Source: ichemical.com | URL: 4
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Title: 220000-87-3, 4-Chloro-N-methylpicolinamide - Codchem | Source: codchem.com | URL: 9
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Title: SAFETY DATA SHEET - TCI Chemicals | Source: tcichemicals.com | URL: Link
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Title: A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib | Source: thieme-connect.de | URL: 2
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Title: Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives | Source: mdpi.com | URL: 6
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Title: Design, Synthesis, Activity and Docking Study of Sorafenib Analogs | Source: mdpi.com | URL: 7
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Title: Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids | Source: tandfonline.com | URL: 5
Sources
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- 2. thieme-connect.de [thieme-connect.de]
- 3. fishersci.com [fishersci.com]
- 4. 4-Chloro-N-methylpicolinamide, CAS No. 220000-87-3 - iChemical [ichemical.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
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- 8. echemi.com [echemi.com]
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